molecular formula C17H17NO2 B8564845 3,4-Dimethoxy-6-methylphenanthren-9-amine CAS No. 88695-95-8

3,4-Dimethoxy-6-methylphenanthren-9-amine

Cat. No.: B8564845
CAS No.: 88695-95-8
M. Wt: 267.32 g/mol
InChI Key: ARZYRECNZACJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-6-methylphenanthren-9-amine is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88695-95-8

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3,4-dimethoxy-6-methylphenanthren-9-amine

InChI

InChI=1S/C17H17NO2/c1-10-4-6-12-13(8-10)16-11(9-14(12)18)5-7-15(19-2)17(16)20-3/h4-9H,18H2,1-3H3

InChI Key

ARZYRECNZACJLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=CC(=C2C=C1)N)C=CC(=C3OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 400 ml (2.87M) of trifluoroacetic anhydride and 400 ml (5.22M) of trifluoroacetic acid is added at room temperature under a nitrogen atmosphere to 61.1 g (0.206M) of 3,4-dimethoxy-6-methyl-phenanthrene-9-carboxylic acid and the mixture is stirred for 10 minutes. After the mixture has been cooled to -5°, 16.08 g (0.247M) sodium azide are carefully added in solid form. The mixture is stirred for 2 hours at 0°, poured onto ice, extracted three times with methylene chloride and washed with a solution 1N of sodium hydroxide. The aqueous phases are extracted twice with methylene chloride 2-propanol 8:2. The organic phases are combined, dried and evaporated, to give white crystals. 86 g of the resultant mixted anhydride are warmed for 2 hours under reflux in 800 ml of a solution 2N of sodium hydroxide and 800 ml ethanol and the mixture is evaporated. The residue is washed with water/ice and extracted three times with methylene chloride. The organic phases are combined, dried and evaporated to give the title compound as an oil.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
61.1 g
Type
reactant
Reaction Step Two
Quantity
16.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
anhydride
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
800 mL
Type
solvent
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.